2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one
CAS No.: 5793-19-1
VCID: VC11023120
Molecular Formula: C14H7BrClNO2
Molecular Weight: 336.57 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazine class. It is characterized by its molecular formula and molecular weight of 336.568 g/mol . This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science, although specific uses are not widely documented in the literature. Synthesis and PreparationWhile specific synthesis methods for 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one are not detailed in the available literature, compounds within the benzoxazine class are generally synthesized through condensation reactions involving appropriate precursors. For instance, benzoxazines can be prepared by reacting phenols with amines or amides under specific conditions . Research Findings and Future DirectionsGiven the limited specific research on 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one, future studies could focus on exploring its biological activity, potential applications in materials science, or its use as a precursor for synthesizing other compounds with desired properties. The compound's stability and reactivity suggest potential for further chemical transformations. |
---|---|
CAS No. | 5793-19-1 |
Product Name | 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Molecular Formula | C14H7BrClNO2 |
Molecular Weight | 336.57 g/mol |
IUPAC Name | 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H |
Standard InChIKey | OVECLOOHLQPJJQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
PubChem Compound | 791554 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume